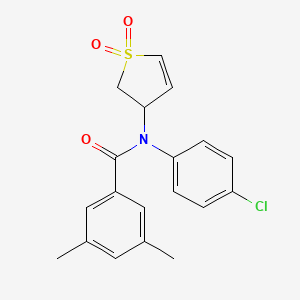
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethylbenzamide, also known as CPDT, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. CPDT is a thienylbenzamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. This compound also inhibits the activity of vascular endothelial growth factor (VEGF), a signaling molecule involved in the formation of new blood vessels that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. This compound also inhibits the proliferation and migration of tumor cells and reduces the formation of new blood vessels that promote tumor growth and angiogenesis. Additionally, this compound has been shown to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) that can damage cells and tissues.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethylbenzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. This compound is also relatively easy to synthesize using various methods, making it readily available for research purposes. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethylbenzamide, including its potential use as a therapeutic agent for the treatment of cancer and other diseases. This compound could also be used as a diagnostic tool for the early detection of cancer and other diseases. Additionally, this compound and its derivatives could be further studied for their potential applications in catalysis and material science. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethylbenzamide has been synthesized using various methods, including the reaction of 4-chloroaniline with 3,5-dimethylbenzoic acid followed by the reaction of the resulting compound with thionyl chloride and 2,3-dihydrothiophene-1,1-dioxide. Another method involves the reaction of 4-chloroaniline with 3,5-dimethylbenzoyl chloride followed by the reaction of the resulting compound with 2,3-dihydrothiophene-1,1-dioxide. These methods result in the formation of this compound in high yields and purity.
Scientific Research Applications
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,5-dimethylbenzamide has been studied for its potential applications in medicine and biotechnology. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been studied for its potential use as a diagnostic tool for cancer and other diseases. Additionally, this compound has been used as a ligand for the development of metal complexes with potential applications in catalysis and material science.
properties
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-13-9-14(2)11-15(10-13)19(22)21(17-5-3-16(20)4-6-17)18-7-8-25(23,24)12-18/h3-11,18H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWNECHSUQZRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

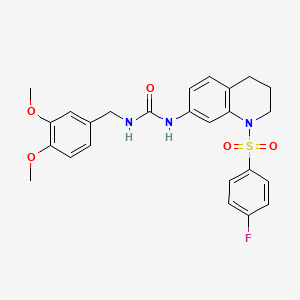
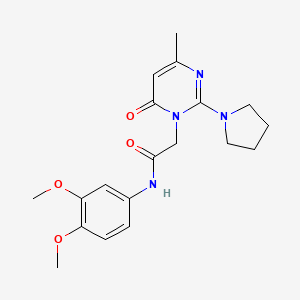
![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)
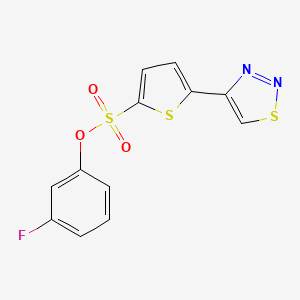
![1,7-Dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B2507137.png)
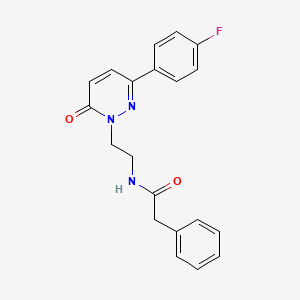
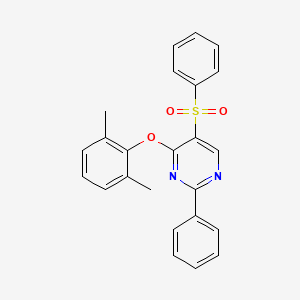
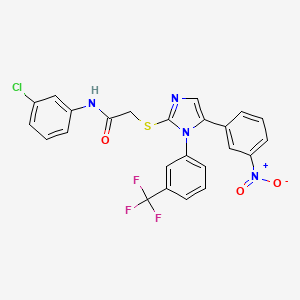
![1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2507145.png)
![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)

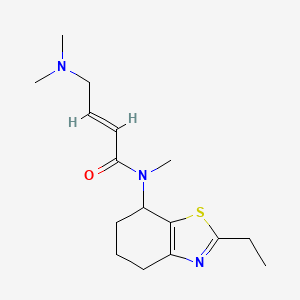
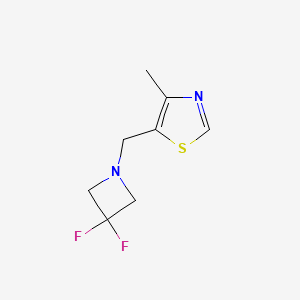
![2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2507153.png)